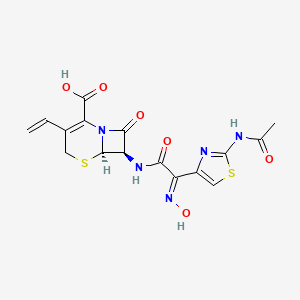
N-Acetyl Cefdinir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Chemically, it is known as (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used for analytical purposes, including method development and validation, quality control applications, and as a reference standard .
准备方法
The synthesis of N-Acetyl Cefdinir involves several steps. One common method includes reacting 7-amino-3-vinyl-8-oxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with (Z)-2-(2-aminothiazole-4-yl)-2-acetoxyimino thioacetic acid ester in the presence of an organic base at low temperatures . The intermediate product is then subjected to hydrolysis and crystallization processes to obtain the final compound . Industrial production methods often involve low-temperature reactions to increase yield and reduce impurities .
化学反应分析
N-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pharmacological Mechanism
N-Acetyl Cefdinir exhibits significant antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for maintaining cell wall integrity, leading to bacterial lysis and death. This mechanism is particularly effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae . Additionally, the acetylation of cefdinir enhances its stability against certain beta-lactamase enzymes produced by resistant bacteria, making it a valuable option in managing infections caused by resistant strains .
Respiratory Infections
This compound is utilized in treating respiratory infections, including sinusitis and pneumonia. A clinical study compared its efficacy with amoxicillin/clavulanate in patients with maxillary sinusitis. Results indicated that this compound was therapeutically effective and well-tolerated, demonstrating similar or superior outcomes compared to the control group .
Impact on Intestinal Flora
Research has shown that this compound has a relatively minor impact on the intestinal bacterial flora. In a study involving pediatric patients, variations in fecal bacterial counts were noted, but no significant adverse effects were observed concerning Clostridium difficile colonization . This suggests that while it is effective against pathogenic bacteria, it does not drastically alter beneficial gut flora.
Efficacy in Maxillary Sinusitis
In a multicenter phase III clinical study involving 569 patients with maxillary sinusitis, this compound was administered in two dosing regimens (600 mg once daily and 300 mg every 12 hours). The study concluded that both dosing regimens were as effective as amoxicillin/clavulanate, with fewer treatment discontinuations due to adverse events for the once-daily regimen .
Pharmacokinetic Studies
A validated high-performance liquid chromatography (HPLC) method was developed to determine cefdinir concentrations in human serum. This method allowed for the assessment of pharmacokinetic parameters in healthy volunteers, providing insights into absorption and elimination profiles crucial for optimizing dosing strategies .
作用机制
N-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis, causing the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
相似化合物的比较
N-Acetyl Cefdinir is unique compared to other cephalosporins due to its specific chemical structure and properties. Similar compounds include:
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A cephalosporin with a broader spectrum of activity.
This compound stands out due to its specific applications in analytical and quality control processes, making it a valuable tool in pharmaceutical research and development .
属性
分子式 |
C16H15N5O6S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |
InChI 键 |
DMYACLJHAMVFRC-VINNURBNSA-N |
手性 SMILES |
CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
规范 SMILES |
CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















